molecular formula C18H27NO3 B12787303 1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate CAS No. 92955-94-7

1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate

Cat. No.: B12787303
CAS No.: 92955-94-7
M. Wt: 305.4 g/mol
InChI Key: GRQZWTJSEZLRER-UHFFFAOYSA-N
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Description

1-azabicyclo[222]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate is a complex organic compound with a unique structure that combines a bicyclic azabicyclo[222]octane core with a cyclohexyl-substituted pentynoate ester

Preparation Methods

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo[2.2.2]octane core and the subsequent esterification with 2-cyclohexyl-2-hydroxypent-3-ynoic acid. The reaction conditions often involve the use of strong bases and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyl group, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate involves its interaction with specific molecular targets. The azabicyclo[2.2.2]octane core can interact with various receptors or enzymes, modulating their activity. The cyclohexyl-substituted pentynoate ester moiety may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate can be compared with other similar compounds, such as:

    1-azabicyclo[2.2.2]octan-3-one: This compound shares the azabicyclo[2.2.2]octane core but lacks the ester moiety, making it less complex and potentially less versatile in its applications.

    2-azabicyclo[3.2.1]octane: This compound has a different bicyclic structure, which may result in different chemical and biological properties.

    8-azabicyclo[3.2.1]octane:

The uniqueness of this compound lies in its combination of the azabicyclo[2.2.2]octane core with the cyclohexyl-substituted pentynoate ester, providing a versatile scaffold for various applications.

Properties

CAS No.

92955-94-7

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C18H27NO3/c1-2-10-18(21,15-6-4-3-5-7-15)17(20)22-16-13-19-11-8-14(16)9-12-19/h14-16,21H,3-9,11-13H2,1H3

InChI Key

GRQZWTJSEZLRER-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1CCCCC1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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